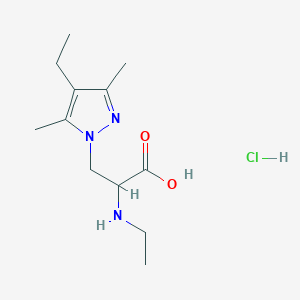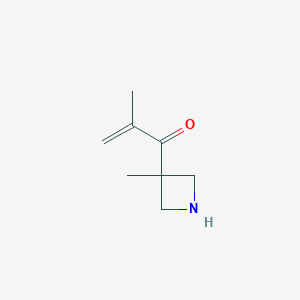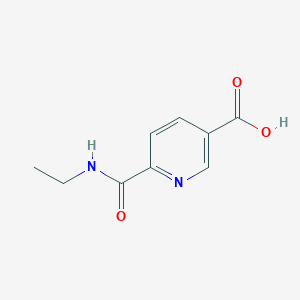![molecular formula C10H10BrNO3 B13160011 (2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)
(2S)-2-[(4-bromobenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(4-bromophenyl)formamido]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromophenyl group attached to the alpha carbon of the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-bromophenyl)formamido]propanoic acid typically involves the following steps:
Formylation: The formylation of 4-bromoaniline to produce 4-bromobenzaldehyde.
Amidation: The reaction of 4-bromobenzaldehyde with an amino acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of (2S)-2-[(4-bromophenyl)formamido]propanoic acid may involve large-scale bromination and formylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-bromophenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Bromophenol derivatives.
Reduction: Amino acid derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-[(4-bromophenyl)formamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-bromophenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the formamido group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(4-chlorophenyl)formamido]propanoic acid: Similar structure with a chlorine atom instead of bromine.
(2S)-2-[(4-fluorophenyl)formamido]propanoic acid: Contains a fluorine atom in place of bromine.
(2S)-2-[(4-iodophenyl)formamido]propanoic acid: Features an iodine atom instead of bromine.
Uniqueness
(2S)-2-[(4-bromophenyl)formamido]propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s larger atomic size and different electronic properties compared to chlorine, fluorine, and iodine can result in distinct chemical behavior and biological activity.
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
(2S)-2-[(4-bromobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H10BrNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI Key |
MBQZBHPQRGQAJR-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13159946.png)

![N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)

![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)
![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)
